molecular formula C22H26BrN3O5S B7718149 Ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate

Ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate

Cat. No.: B7718149
M. Wt: 524.4 g/mol
InChI Key: RDCGLXCDZXTEST-UHFFFAOYSA-N
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Description

Ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a sulfonyl group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with diethyl carbonate under basic conditions.

    Introduction of the sulfonyl group: The piperazine derivative is then reacted with benzyl chloride and 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The resulting compound is acetylated using acetic anhydride.

    Esterification: Finally, the compound is esterified with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound is used in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of sulfonyl-containing compounds with biological targets.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromophenyl group can participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[2-[benzyl-(4-chlorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
  • Ethyl 4-[2-[benzyl-(4-fluorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
  • Ethyl 4-[2-[benzyl-(4-methylphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate

Uniqueness

Ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and interaction with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26BrN3O5S/c1-2-31-22(28)25-14-12-24(13-15-25)21(27)17-26(16-18-6-4-3-5-7-18)32(29,30)20-10-8-19(23)9-11-20/h3-11H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCGLXCDZXTEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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